Predicted Lipophilicity Advantage Over Methyl Analog for Membrane Permeability
The target compound exhibits a predicted partition coefficient (XLogP3-AA) of 1.9, representing a 1.1 log unit increase in lipophilicity compared to the methyl analog 4-bromo-1-methylpyridin-2(1H)-one (XLogP3-AA = 0.8) [1][2]. This difference reflects the replacement of an N-methyl group with an N-butyl chain, which introduces three additional methylene units that substantially enhance the compound's hydrophobic character. The increased lipophilicity is predicted to improve membrane permeability and blood-brain barrier penetration potential when this building block is incorporated into drug candidates.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 4-Bromo-1-methylpyridin-2(1H)-one (CAS 214342-63-9): XLogP3-AA = 0.8 |
| Quantified Difference | Δ = +1.1 log units (137.5% increase relative to methyl analog) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem database entries [1][2] |
Why This Matters
Procurement of the butyl-substituted analog over the methyl analog is warranted when the downstream application requires enhanced lipophilicity for improved membrane permeability or altered pharmacokinetic properties.
- [1] PubChem. 4-Bromo-1-methylpyridin-2(1H)-one (CID 22132396). XLogP3-AA: 0.8. Computed by XLogP3 3.0. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-1-methylpyridin-2_1H_-one. Accessed 2026. View Source
- [2] PubChem. 4-Bromo-1-butylpyridin-2(1H)-one. Computed by PubChem 2.2. Available at: https://pubchem.ncbi.nlm.nih.gov. Accessed 2026. View Source
